2-(1-Phenylethyl)benzaldehyde
Description
2-(1-Phenylethyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 2-position with a 1-phenylethyl group. This structure confers unique physicochemical and biological properties, making it relevant in organic synthesis and pharmaceutical research. The compound’s aldehyde group enables participation in condensation and nucleophilic addition reactions, while the bulky 1-phenylethyl substituent influences steric and electronic effects, altering reactivity compared to simpler benzaldehydes .
Properties
CAS No. |
61608-90-0 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(1-phenylethyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c1-12(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-16/h2-12H,1H3 |
InChI Key |
JXIMXDWYILVTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(1-Phenylethyl)benzaldehyde (8e)
3,4-Dimethylbenzaldehyde and 4-Ethylbenzaldehyde
- Structure : Benzaldehydes with methyl or ethyl groups at the 3,4- or 4-positions.
- Functional Impact : Smaller substituents (methyl/ethyl) increase volatility and solubility in polar solvents compared to the bulky 1-phenylethyl group. For example, 4-ethylbenzaldehyde exhibits repellent effects on insects, suggesting substitution patterns modulate bioactivity .
Functional Group Variations
2-(Diphenylphosphino)benzaldehyde
- Structure: Benzaldehyde with a diphenylphosphino group at the 2-position.
- Applications: Acts as a ligand in coordination chemistry due to the phosphino group’s electron-donating properties. This contrasts with 2-(1-Phenylethyl)benzaldehyde, which lacks metal-binding functionality .
3-Hydroxybenzaldehyde
Antitumor Benzaldehyde Derivatives
- Example : Compound 9 from Aspergillus sp. EGF15-0-3 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) exhibits potent antitumor activity due to a pyran ring formed between the 2-alkyl chain and 3-hydroxyl group .
- Comparison : While this compound lacks such cyclic structures, its bulky substituent may enhance membrane permeability, a critical factor in drug design .
Insect Behavior Modulators
Reactivity in Cycloadditions
- Example: 1-(2-(5-Amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone forms via hydrazine cycloaddition with benzaldehyde derivatives. The 1-phenylethyl group in this compound may sterically hinder similar reactions compared to unsubstituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
